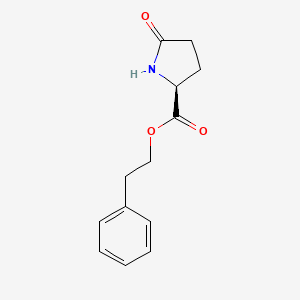

2-Phenylethyl 5-oxopyrrolidine-2-carboxylate

Description

Properties

CAS No. |

60555-58-0 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-phenylethyl 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(14-12)13(16)17-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |

InChI Key |

VYNNRGPBBRKNNQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Discovery and Isolation of Phenethyl 5 Oxoprolinate

Identification from Biological Sources

The discovery of phenethyl 5-oxoprolinate is a notable example of how modern microbiological techniques can unveil novel natural products from fungal sources.

Fungal Metabolite Isolation (e.g., Aspergillus versicolor ZBY-3)

Phenethyl 5-oxoprolinate was first identified as a new compound from a mutant strain of the deep-sea fungus Aspergillus versicolor ZBY-3. nih.gov The parent strain, ZBY-3, did not produce this compound, indicating that its biosynthetic pathway was silent under standard laboratory conditions. nih.gov The isolation of phenethyl 5-oxoprolinate was part of a broader study that successfully isolated six metabolites from the mutant fungus. nih.gov These compounds were not detected in the metabolites of other A. versicolor strains, highlighting the unique metabolic capabilities of this particular mutant. nih.gov

Exploration of Production Activation Strategies (e.g., Ultrasound-Mediated Approaches)

The production of phenethyl 5-oxoprolinate by Aspergillus versicolor ZBY-3 was made possible through a novel ultrasound-mediated approach designed to activate silent secondary metabolite pathways. nih.gov This strategy involved treating the spores of the fungus with a high concentration of neomycin while simultaneously applying ultrasound irradiation. nih.gov This process led to the generation of mutants with acquired resistance to neomycin. nih.gov One of these mutants, designated u2n2h3-3, was found to produce a range of new metabolites, including phenethyl 5-oxoprolinate. nih.gov This demonstrated the effectiveness of using ultrasound and antibiotic resistance as a tool to unlock the cryptic metabolic potential of fungi and discover new chemical entities. nih.gov

Methodologies for Compound Isolation from Complex Mixtures

The isolation and characterization of phenethyl 5-oxoprolinate from the fungal culture required a series of chromatographic techniques. Following the fermentation of the mutant Aspergillus versicolor ZBY-3 strain, the culture broth and mycelium were separated. The metabolites were then extracted using organic solvents. The crude extract containing a mixture of compounds was then subjected to various chromatographic steps to purify the individual metabolites. While the specific details of the full isolation protocol for phenethyl 5-oxoprolinate are part of a larger study, the general approach for isolating fungal metabolites involves techniques such as column chromatography (using silica (B1680970) gel, Sephadex, etc.) and high-performance liquid chromatography (HPLC) to achieve the final pure compound.

Chemical Synthesis and Derivatization Strategies for Phenethyl 5 Oxoprolinate

Total Synthetic Routes to Phenethyl 5-Oxoprolinate

The most direct chemical synthesis of phenethyl 5-oxoprolinate involves the condensation reaction between its two constituent components: 5-oxoproline (also known as pyroglutamic acid) and phenethyl alcohol. This esterification process typically requires an acid catalyst or the use of coupling agents to facilitate the formation of the ester bond, linking the carboxyl group of 5-oxoproline with the hydroxyl group of phenethyl alcohol.

While this standard chemical route is well-established in principle for ester synthesis, phenethyl 5-oxoprolinate has also been identified as a naturally occurring compound. Specifically, phenethyl 5-oxo-L-prolinate was isolated as a new metabolite from a deep-sea fungus, Aspergillus versicolor ZBY-3. mdpi.com Its structure was confirmed using mass spectrometry and NMR spectroscopy, and the absolute configuration at the C-5 position was determined to be 'S'. mdpi.com

Asymmetric Synthesis of 5-Oxoproline Derivatives

Achieving stereochemical control is crucial in the synthesis of biologically active molecules. For 5-oxoproline derivatives, asymmetric synthesis strategies are employed to produce enantiomerically pure compounds. A prominent strategy involves the highly stereoselective intramolecular Michael reaction as a key step to form the pyrrolidine (B122466) ring. sciforum.net

One such approach begins with the aza-Michael addition of chiral N-nucleophiles to aroyl acrylic acids, followed by a crystallisation-induced asymmetric transformation (CIAT) to yield γ-oxo-α-amino acids with high diastereomeric purity. sciforum.net These intermediates are then N-acylated, and a subsequent base-promoted intramolecular Michael reaction induces cyclization to form the desired polysubstituted 5-oxoproline ring as a single diastereomer. sciforum.net This method has been successfully used to prepare various all-trans stereoisomers of polysubstituted oxoprolines. sciforum.net

Another method focuses on the nucleophilic substitution of bromine in dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate using secondary amines. researchgate.net This reaction, when performed with arylamines, can proceed with high yields and without racemization at the C-2 center, leading to optically pure 5-oxoproline derivatives after separation of diastereomers and removal of protecting groups. researchgate.net

| Method | Key Reaction Step(s) | Starting Materials (Example) | Outcome/Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Michael Reaction | Aza-Michael addition, Crystallisation-Induced Asymmetric Transformation (CIAT), N-acylation, Cyclization | Aroyl acrylic acids, Chiral N-nucleophiles | Enantiomerically pure polysubstituted all-trans-oxoprolines | sciforum.net |

| Nucleophilic Substitution | Nucleophilic substitution of a halogen, Diastereomer separation, Deprotection | Dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate, Aromatic amines | Optically pure (2S,4S)-4-arylamino-5-oxoproline derivatives | researchgate.net |

Development of Synthetic Analogues and Probes for Research

The 5-oxoproline scaffold serves as a valuable building block for creating conformationally restricted analogues of other amino acids, often referred to as "chimeras". sciforum.net These analogues are instrumental as tools for investigating the spatial requirements for receptor binding and the biological activity of natural amino acids. sciforum.net For instance, researchers have developed synthetic routes to create chimeras of 5-oxoproline with homophenylalanine and homoglutamic acid in enantiomerically pure forms. sciforum.net

Furthermore, the synthesis of derivatives with substitutions at various positions on the pyrrolidine ring allows for the exploration of structure-activity relationships. The synthesis of 4-amino derivatives of 5-oxoproline has been a particular focus. researchgate.netresearchgate.net These compounds and their subsequent conversion into amides and peptides have been studied for potential biological activities. researchgate.netresearchgate.net The synthetic strategies often involve the nucleophilic substitution of a halogen on a glutamate (B1630785) derivative, followed by cyclization to form the lactam ring. researchgate.net This allows for the introduction of diverse functional groups, such as indolyl and arylamino moieties, at the C-4 position. researchgate.net Analogues like 1-Naphthyl 5-oxo-L-prolinate have also been explored for their potential in biological applications, such as in enzyme inhibition or as fluorescent probes. ontosight.ai

Enzymatic Synthesis and Biocatalytic Approaches to Oxoprolinates

Biocatalysis presents a powerful alternative to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions. nih.govacs.org Enzymes, particularly transaminases, have been effectively used for the synthesis of chiral amines and amino acids. nih.gov These biocatalytic processes can be engineered to produce oxoprolinate structures.

Biocatalytic approaches are also being developed for the production of other chiral γ-lactams. For example, a one-pot, two-step process using a transaminase and subsequent chemical reduction can convert levulinic acid derivatives into optically active 5-methylpyrrolidin-2-one (B85660) with high enantioselectivity. mdpi.com These chemoenzymatic strategies combine the high selectivity of enzymes with the flexibility of chemical reactions, providing efficient routes to complex chiral molecules. acs.orgnih.gov

| Enzyme System | Key Process | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| α-Transaminase from Megasphaera elsdenii | Coupled synthesis with in situ product crystallization and co-product cyclization | 2-Oxo-4-phenylbutanoic acid, L-Glutamine | L-Homophenylalanine, 2-Hydroxy-5-oxoproline | nih.govacs.org |

| Transaminase-based system | One-pot, two-step biocatalytic conversion | Levulinic acid derivatives | (S)-5-methylpyrrolidin-2-one | mdpi.com |

Structural Elucidation Methodologies for Phenethyl 5 Oxoprolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For Phenethyl 5-oxoprolinate, a suite of NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework of Phenethyl 5-oxoprolinate.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Phenethyl 5-oxoprolinate, COSY analysis would reveal correlations between the protons within the pyrrolidone ring and the protons of the phenethyl group, confirming their respective spin systems.

Heteronuclear Multiple Quantum Coherence (HMQC): Now more commonly replaced by the Heteronuclear Single Quantum Coherence (HSQC) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. In the case of Phenethyl 5-oxoprolinate, HMBC correlations would be observed between the methylene (B1212753) protons of the phenethyl group and the carbonyl carbon of the ester, definitively establishing the ester linkage.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Phenethyl 5-oxoprolinate, based on known values for similar structures.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H COSY Correlations | HMBC Correlations |

| 1 | - | ~175.0 (C=O, amide) | - | H-3, H-4 |

| 2 | ~4.20 (dd) | ~57.0 (CH) | H-3, H-4 | C-1, C-5, C-6 |

| 3 | ~2.30-2.50 (m) | ~30.0 (CH₂) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | ~2.10-2.30 (m) | ~25.0 (CH₂) | H-2, H-3 | C-2, C-3, C-5 |

| 5 | - | ~172.0 (C=O, ester) | - | H-2, H-3, H-7 |

| 6 | ~7.50 (s, NH) | - | - | C-1, C-2 |

| 7 | ~4.40 (t) | ~65.0 (CH₂) | H-8 | C-5, C-8, C-9 |

| 8 | ~2.95 (t) | ~35.0 (CH₂) | H-7 | C-7, C-9, C-10, C-14 |

| 9 | - | ~138.0 (C) | - | H-8, H-10, H-14 |

| 10, 14 | ~7.20-7.35 (m) | ~129.0 (CH) | H-11, H-13 | C-8, C-9, C-12 |

| 11, 13 | ~7.20-7.35 (m) | ~128.5 (CH) | H-10, H-12, H-14 | C-9, C-13 or C-11 |

| 12 | ~7.20-7.35 (m) | ~126.5 (CH) | H-11, H-13 | C-10, C-14 |

Note: This is an interactive table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of Phenethyl 5-oxoprolinate, which in turn allows for the deduction of its elemental composition and molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the molecule with minimal fragmentation.

For Phenethyl 5-oxoprolinate (C₁₃H₁₅NO₃), the expected exact mass can be calculated.

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon | 13 | 12.0107 | 156.1391 |

| Hydrogen | 15 | 1.00794 | 15.1191 |

| Nitrogen | 1 | 14.0067 | 14.0067 |

| Oxygen | 3 | 15.9994 | 47.9982 |

| Total | 32 | 233.2631 |

An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) very close to this calculated value, typically with an accuracy in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

Chiroptical Methods for Absolute Stereochemical Configuration (e.g., Optical Rotation)

Phenethyl 5-oxoprolinate possesses a chiral center at the C2 position of the pyrrolidone ring. Determining the absolute stereochemistry (R or S configuration) is crucial for a complete structural description. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Optical rotation is a fundamental chiroptical technique that measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The sign of the optical rotation ([α]) for Phenethyl 5-oxoprolinate would indicate which enantiomer is present (e.g., a positive rotation for the dextrorotatory enantiomer and a negative rotation for the levorotatory enantiomer). Comparison of the experimentally measured optical rotation with that of known standards of L- or D-pyroglutamic acid derivatives would provide strong evidence for the absolute configuration.

Application of Marfey's Method for Stereochemical Confirmation

Marfey's method is a reliable chemical derivatization technique followed by chromatographic analysis to determine the absolute configuration of amino acids and their derivatives. chemicalbook.com The method involves the reaction of the chiral analyte with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Biosynthetic Pathways and Bioproduction of Phenethyl 5 Oxoprolinate

Elucidation of Precursor Incorporation into Phenethyl 5-Oxoprolinate Biosynthesis

The biosynthesis of phenethyl 5-oxoprolinate inherently relies on the convergence of two distinct metabolic pathways that produce its constituent parts: the phenethyl group and 5-oxoproline.

The phenethyl moiety is a common microbial metabolite. In fungi, the biosynthesis of phenethyl derivatives often originates from the polyketide pathway. For instance, in the fungus Aspergillus ustus, the phenethyl core structure of the compound ustethylin A is assembled from malonyl-CoA by a nonreducing polyketide synthase (NRPKS). researchgate.netacs.org This enzyme, UttA, also contains a methyltransferase domain, and it is proposed that the ethyl group of the phenethyl residue is derived from S-adenosyl l-methionine. researchgate.net Isotope labeling studies have confirmed that propionate (B1217596) can be converted to malonyl-CoA via acetyl-CoA and subsequently incorporated into the phenethyl structure. acs.org

5-Oxoproline , also known as pyroglutamic acid, is a naturally occurring amino acid derivative. It is formed through the intramolecular cyclization of glutamic acid or glutamine. wikipedia.org In living organisms, 5-oxoproline is a metabolite within the glutathione (B108866) cycle and is synthesized from glutathione by the enzyme γ-glutamyl cyclotransferase. wikipedia.org It can be converted back to glutamate (B1630785) by the action of 5-oxoprolinase. wikipedia.org Furthermore, N-terminal glutamine and glutamic acid residues in proteins can undergo spontaneous or enzymatic cyclization to form pyroglutamate (B8496135), a reaction catalyzed by glutaminyl cyclases. wikipedia.org

The final step in the biosynthesis of phenethyl 5-oxoprolinate would involve the esterification of 5-oxoproline with 2-phenylethanol (B73330). While the specific enzyme catalyzing this reaction in a natural system is not identified in the search results, enzymatic synthesis of various phenethyl esters has been demonstrated using lipases, suggesting a potential biocatalytic route. mdpi.commdpi.comnih.gov

| Precursor | Biosynthetic Origin | Key Intermediates/Enzymes |

| Phenethyl group | Polyketide pathway (in fungi) | Malonyl-CoA, Acetyl-CoA, Nonreducing Polyketide Synthase (NRPKS), S-adenosyl l-methionine |

| 5-Oxoproline | Glutathione cycle, Amino acid metabolism | Glutamic acid, Glutamine, Glutathione, γ-Glutamyl cyclotransferase, 5-Oxoprolinase, Glutaminyl cyclases |

Enzymology of Phenethyl 5-Oxoprolinate Formation in Microorganisms

The enzymatic machinery responsible for the direct formation of phenethyl 5-oxoprolinate in microorganisms is not explicitly detailed in the available literature. However, based on the biosynthesis of its precursors and related compounds, a putative enzymatic sequence can be proposed.

The formation of the phenethyl core in fungi, as exemplified by ustethylin A biosynthesis in Aspergillus ustus, is catalyzed by a multidomain nonreducing polyketide synthase (NRPKS). researchgate.netacs.org These large enzymes orchestrate the condensation of acyl-CoA units to form complex aromatic structures. The product template (PT) domain within the NRPKS is crucial for mediating the regioselective cyclization of the polyketide backbone, which ultimately dictates the final structure of the product. researchgate.net

The synthesis of 5-oxoproline involves enzymes of primary metabolism. γ-Glutamyl cyclotransferase is a key enzyme in the glutathione cycle that catalyzes the formation of 5-oxoproline from γ-glutamyl-amino acids. wikipedia.orgGlutaminyl cyclases are responsible for the post-translational modification of proteins by converting N-terminal glutamine residues to pyroglutamate. wikipedia.org

The final esterification step, joining 2-phenylethanol and 5-oxoproline, would likely be catalyzed by an esterase or a lipase (B570770) with transferase activity. While not demonstrated for phenethyl 5-oxoprolinate specifically, lipases such as Candida antarctica lipase B (Novozym 435) have been successfully used for the enzymatic synthesis of other phenethyl esters, like caffeic acid phenethyl ester and phenethyl formate. mdpi.commdpi.comnih.gov These enzymes can catalyze esterification reactions, often with high efficiency and selectivity, in both aqueous and non-aqueous environments.

| Proposed Enzymatic Step | Enzyme Class | Example/Homolog |

| Phenethyl core synthesis | Nonreducing Polyketide Synthase (NRPKS) | UttA from Aspergillus ustus |

| 5-Oxoproline synthesis | γ-Glutamyl cyclotransferase, Glutaminyl cyclase | Enzymes of the glutathione cycle and protein modification pathways |

| Esterification | Lipase/Esterase | Candida antarctica lipase B (Novozym 435) |

Genetic and Metabolic Engineering Approaches for Enhanced Bioproduction

While there are no specific reports on the metabolic engineering of microorganisms for the production of phenethyl 5-oxoprolinate, strategies can be devised based on the successful engineering of pathways for its precursors and related molecules.

A primary strategy would involve engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for the overproduction of both 2-phenylethanol and 5-oxoproline. For 2-phenylethanol production in E. coli, this has been achieved by engineering the shikimate pathway. nih.gov Key steps include the overexpression of feedback-resistant versions of 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and chorismate mutase/prephenate dehydratase (pheAfbr) to increase the flux towards phenylpyruvate. nih.gov Subsequent expression of a decarboxylase (kdc) and a reductase (yjgB) converts phenylpyruvate to 2-phenylethanol. nih.gov Further improvements can be made by introducing an aminotransferase (aro8) to redirect metabolic flux towards phenylpyruvate. nih.gov

For the overproduction of 5-oxoproline , metabolic engineering efforts could focus on manipulating the glutathione cycle or expressing a highly active glutaminyl cyclase.

Finally, the introduction of a suitable esterifying enzyme, such as a lipase, would be necessary to catalyze the final condensation step. The co-expression of the 2-phenylethanol and 5-oxoproline biosynthetic pathways along with an appropriate lipase in a single microbial host could enable the de novo bioproduction of phenethyl 5-oxoprolinate from a simple carbon source like glucose. nih.gov

| Engineering Target | Genetic Modification | Outcome |

| Phenylpyruvate production | Overexpression of aroGfbr and pheAfbr | Increased precursor supply for 2-phenylethanol |

| 2-Phenylethanol conversion | Heterologous expression of kdc and yjgB | Conversion of phenylpyruvate to 2-phenylethanol |

| Metabolic flux redirection | Heterologous expression of aro8 | Increased metabolic flux towards phenylpyruvate |

| Esterification | Heterologous expression of a lipase (e.g., atf1) | Conversion of 2-phenylethanol to its ester |

Regulatory Mechanisms of Fungal Secondary Metabolite Biosynthesis Pathways

The biosynthesis of fungal secondary metabolites, including polyketides like the phenethyl core of ustethylin A, is tightly regulated at multiple levels. These regulatory mechanisms ensure that the production of these often-bioactive compounds occurs at the appropriate time and under specific environmental conditions.

Gene clustering is a common feature of fungal secondary metabolite biosynthesis. The genes encoding all the enzymes required for a specific pathway, including the core synthase (e.g., PKS or NRPS), modifying enzymes (e.g., oxidoreductases, methyltransferases), and transporters, are often located contiguously in the genome. researchgate.netacs.org This co-localization facilitates the coordinated regulation of gene expression.

Transcriptional regulation is a primary control point. Pathway-specific transcription factors, often encoded by a gene within the biosynthetic gene cluster, play a crucial role in activating the expression of the entire set of pathway genes. These transcription factors are themselves regulated by broader, global regulators that respond to environmental cues such as nutrient availability (carbon, nitrogen), pH, and stress.

Mechanistic Investigations of Phenethyl 5 Oxoprolinate in Cellular Systems Non Clinical

In Vitro Cytotoxicity and Antiproliferative Activity in Research Cell Lines

The cytotoxic and antiproliferative properties of phenethyl 5-oxoprolinate have been evaluated against a panel of human cancer cell lines. These studies are foundational in determining the compound's potential as an anticancer agent and understanding its cellular effects.

Cell-Based Assays (e.g., K562, HL-60, BGC-823, HeLa cell lines)

At present, specific data from cell-based assays investigating the effects of phenethyl 5-oxoprolinate on the K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), BGC-823 (gastric cancer), and HeLa (cervical cancer) cell lines are not available in the reviewed scientific literature. Research on the broader class of 5-oxopyrrolidine derivatives has demonstrated a range of cytotoxic activities, which are highly dependent on the specific chemical substitutions on the core scaffold. nih.govmdpi.commdpi.com For instance, certain derivatives have shown potent activity against lung adenocarcinoma cells (A549), while others have been investigated for their effects on breast cancer and other cell lines. nih.gov However, without direct experimental evidence, these findings cannot be extrapolated to phenethyl 5-oxoprolinate.

Exploration of Potential Molecular Targets and Cellular Pathways

The precise molecular targets and cellular pathways affected by phenethyl 5-oxoprolinate remain an area of active investigation. Research into the parent molecule, 5-oxoproline (also known as pyroglutamic acid), has indicated its involvement in the glutathione (B108866) cycle. nih.govnih.gov Disruptions in this pathway can lead to increased oxidative stress, a mechanism that has been shown to enhance the cytotoxicity of certain anticancer drugs. nih.goviiarjournals.org However, it is not yet confirmed if phenethyl 5-oxoprolinate's activity is mediated through a similar mechanism. The esterification with a phenethyl group could significantly alter its cellular uptake, distribution, and interaction with molecular targets compared to 5-oxoproline itself.

Interactions with Intracellular Components and Biomolecules

The interaction of phenethyl 5-oxoprolinate with specific intracellular components and biomolecules is not yet fully characterized. As a derivative of the amino acid L-proline, it is plausible that it may interact with enzymes or receptors that recognize this structural motif. nih.gov The lipophilic phenethyl group may facilitate its passage through cellular membranes and influence its localization within subcellular compartments. Further studies are required to identify its binding partners and understand the downstream consequences of these interactions.

Structure Activity Relationship Sar Studies of Phenethyl 5 Oxoprolinate and Analogues

Computational and Theoretical Modeling for SAR Predictions

Computational and theoretical modeling serve as powerful tools in predicting the SAR of phenethyl 5-oxoprolinate analogues. These in silico methods allow for the rapid assessment of how structural changes might affect a compound's interaction with a biological target, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

One of the primary applications of computational modeling in this context is the use of molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For instance, in a study on the interaction of L-pyroglutamic acid, the core structure of the 5-oxoprolinate moiety, with the human sour taste receptor hPKD2L1, molecular docking was used to identify key binding interactions. The binding energy for L-pyroglutamic acid was calculated to be -6.47 kcal/mol, with a corresponding Ki of 18.14 μM. nih.gov Such studies can provide a foundational understanding of the binding mode of the 5-oxoprolinate portion of the target molecule.

Design Principles for Modifying the Phenethyl and 5-Oxoprolinate Moieties

The design of new phenethyl 5-oxoprolinate analogues is guided by established principles of medicinal chemistry aimed at optimizing ligand-receptor interactions and improving drug-like properties.

Modifications to the Phenethyl Moiety:

The phenethyl group offers a versatile scaffold for structural modifications. Key design principles include:

Ring Substitution: Introduction of substituents on the phenyl ring can significantly impact activity. The position, size, and electronic nature of these substituents are critical. For example, in the context of N-benzyl phenethylamines, substitutions at the 4-position have been extensively studied. Nonpolar substituents are often favored over those containing hydrogen bond donors. nih.gov

Isosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate activity and physicochemical properties. For instance, bioisosteres such as thiophene, pyridine, or furan (B31954) rings could be explored.

Conformational Restriction: Introducing conformational constraints, for example, by incorporating the ethyl linker into a ring system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for a target receptor.

Modifications to the 5-Oxoprolinate Moiety:

The 5-oxoprolinate (pyroglutamate) ring is also amenable to various modifications:

Substitution on the Ring: The pyrrolidinone ring can be substituted at various positions. For example, studies on other 5-oxopyrrolidine derivatives have shown that substitution at the nitrogen (N-1 position) with different aryl groups can lead to compounds with significant biological activity. nih.govnih.gov

Ester Modification: The ester group itself can be altered. Replacing the phenethyl ester with other esters or amides can influence potency, metabolic stability, and pharmacokinetic properties.

Ring Opening: The lactam ring could be opened to yield the corresponding gamma-amino acid derivatives, which may exhibit different biological profiles.

Impact of Structural Variations on In Vitro Biological Activity Profiles

The biological activity of phenethyl 5-oxoprolinate analogues is highly dependent on their structural features. In vitro studies on related compounds provide insights into how specific modifications can influence their pharmacological profiles.

Studies on various 5-oxopyrrolidine derivatives have demonstrated a range of biological activities, including anticancer and antimicrobial effects. For example, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their in vitro anticancer activity against A549 human lung adenocarcinoma cells. nih.govresearchgate.net Certain compounds in this series, particularly those with bishydrazone functionalities, exhibited potent cytotoxic effects. nih.govresearchgate.net

In another study, 5-oxopyrrolidine derivatives were investigated for their antimicrobial properties. Compound 21 from a synthesized series, which features a 5-nitrothiophene substituent, showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.govnih.gov These findings highlight how modifications at the N-1 position and other parts of the 5-oxoprolinate scaffold can lead to potent and selective biological agents.

The following table summarizes the in vitro cytotoxic activity of selected 5-oxopyrrolidine derivatives on non-cancerous human small airway epithelial cells (HAEC1-KT), indicating the importance of specific structural motifs for cellular toxicity.

| Compound | Substituent at N-1 | Other Modifications | Cell Viability (%) at 100 µM |

| 2 | 4-acetamidophenyl | Carboxylic acid | ~95 |

| 4 | 4-aminophenyl | 1,2,4-triazole | ~90 |

| 18 | 4-aminophenyl | Bishydrazone (R=H) | ~40 |

| 19 | 4-aminophenyl | Bishydrazone (R=4-Cl) | ~35 |

| 20 | 4-aminophenyl | Bishydrazone (R=4-NO2) | ~30 |

| 21 | 4-aminophenyl | Bishydrazone (R=5-nitro-2-thienyl) | ~25 |

| 22 | 4-aminophenyl | Bishydrazone (R=5-nitro-2-furyl) | ~20 |

| Cisplatin | - | - | ~50 |

Data adapted from studies on 1-(4-aminophenyl)-5-oxopyrrolidine derivatives. nih.govresearchgate.net

Ligand-Receptor Interaction Hypotheses and Molecular Docking Studies (If applicable)

While specific molecular docking studies for phenethyl 5-oxoprolinate are not extensively documented, hypotheses about its ligand-receptor interactions can be formulated based on studies of its constituent moieties and related compounds.

Molecular docking analyses of various ligands with their receptors often reveal the importance of specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the 5-oxoprolinate moiety, studies on L-pyroglutamic acid's interaction with the hPKD2L1 receptor suggest that the carbonyl oxygen and the amide proton of the lactam ring, as well as the carboxylate group, could be key hydrogen bonding sites. nih.gov

For the phenethyl portion, interactions are likely to be dominated by hydrophobic and π-π stacking interactions between the phenyl ring and aromatic residues in the receptor's binding pocket. The specific nature of these interactions would be highly dependent on the substitution pattern of the phenyl ring.

In the absence of a defined biological target for phenethyl 5-oxoprolinate, a general ligand-receptor interaction hypothesis would involve the 5-oxoprolinate moiety anchoring the molecule to the receptor through polar interactions, while the phenethyl group engages in hydrophobic interactions in a nearby pocket. Modifications that enhance these respective interactions would be expected to increase binding affinity. For instance, adding a hydrogen bond donor or acceptor to the 5-oxoprolinate ring or an electron-withdrawing group to the phenethyl ring could modulate these interactions.

Further molecular docking and dynamics simulations would be necessary to test these hypotheses and to provide a more detailed understanding of the binding mode of phenethyl 5-oxoprolinate and its analogues to specific biological targets.

Analytical Techniques for the Research and Quantification of Phenethyl 5 Oxoprolinate

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and profiling of volatile and semi-volatile compounds. For a polar molecule like Phenethyl 5-oxoprolinate, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.

Derivatization: A common approach for compounds containing carboxylic acid and amine functionalities, such as the pyroglutamate (B8496135) moiety, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. Alternatively, esterification followed by acylation can be employed. For instance, pyroglutamic acid can be esterified with methanol (B129727) and then acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to create a more volatile derivative. mdpi.comresearchgate.netnih.gov

GC-MS Analysis: The derivatized Phenethyl 5-oxoprolinate can then be separated on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program of the GC oven is optimized to ensure good separation from other components in the sample. The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner, generating a characteristic mass spectrum that serves as a chemical fingerprint for identification.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized Phenethyl 5-oxoprolinate

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Note: This table presents hypothetical parameters based on the analysis of similar compounds and serves as a starting point for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the gold standard for the quantitative analysis of non-volatile compounds like Phenethyl 5-oxoprolinate in complex matrices. rsc.org Its high sensitivity and selectivity allow for the detection of trace amounts of the analyte.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the separation. A C18 column is a common choice, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of compound, typically operating in positive ion mode to generate the protonated molecule [M+H]+. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is used. This involves selecting the precursor ion (the protonated molecule) and then fragmenting it in the collision cell to produce specific product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from the matrix.

Quantitative Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of Phenethyl 5-oxoprolinate in a sample is then determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Interactive Data Table: Typical LC-MS/MS Parameters for Phenethyl 5-oxoprolinate Analysis

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor ion (e.g., [M+H]+) -> Product ion(s) |

Note: The specific MS/MS transitions would need to be determined by infusing a standard of Phenethyl 5-oxoprolinate into the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDAD-UV)

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDAD) is a robust and widely available technique for the quantification of compounds that possess a UV chromophore. longdom.org The phenethyl group in Phenethyl 5-oxoprolinate contains a benzene (B151609) ring, which absorbs UV light, making this technique suitable for its analysis.

Chromatographic Conditions: Similar to LC-MS, RP-HPLC with a C18 column is the standard separation technique. The mobile phase composition and gradient are optimized to achieve good resolution of the Phenethyl 5-oxoprolinate peak from other components in the sample.

UV Detection: A photodiode array detector can acquire UV spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal wavelength for detection, which is typically at the absorbance maximum of the analyte. For phenethylamine (B48288) and its derivatives, the UV absorption maximum is often around 257 nm. mdma.ch The ability to record the full UV spectrum of a peak provides an additional layer of identification and can be used to assess peak purity.

Quantitative Analysis: Quantification is based on the peak area at the selected wavelength, which is proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations. While not as sensitive or selective as LC-MS/MS, HPLC-PDAD is a cost-effective and reliable method for the analysis of less complex samples or when high sensitivity is not required.

Interactive Data Table: Illustrative HPLC-PDAD Parameters for Phenethyl 5-oxoprolinate

| Parameter | Value |

| HPLC Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array Detector (PDAD) |

| Wavelength | ~257 nm (to be confirmed by spectral analysis) |

| Injection Volume | 10-20 µL |

Note: The optimal mobile phase composition and wavelength should be determined experimentally.

Application of Analytical Methods in Complex Biological and Environmental Matrices for Research

The analysis of Phenethyl 5-oxoprolinate in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples (e.g., water, soil) presents significant challenges due to the presence of numerous interfering substances.

Sample Preparation: A crucial step in the analysis of complex matrices is sample preparation. The goal is to extract the analyte of interest and remove interfering components. For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is a common strategy. nih.govchromatographyonline.com For environmental samples, techniques like liquid-liquid extraction (LLE) or SPE may be employed depending on the nature of the sample and the analyte's properties.

Biological Matrices: In biological matrices, LC-MS/MS is the preferred method due to its high selectivity and sensitivity, which are necessary to detect the low concentrations of xenobiotics often found in these samples. nih.gov The method can be used to study the pharmacokinetics and metabolism of Phenethyl 5-oxoprolinate.

Environmental Matrices: The analysis of polar compounds like Phenethyl 5-oxoprolinate in environmental samples can be challenging due to their potential for high water solubility and interaction with the sample matrix. LC-MS/MS is also the most suitable technique for this purpose, offering the required sensitivity to detect trace levels of the compound in water or soil extracts. The environmental fate and transport of such compounds can be investigated using these analytical methods. chimia.ch

Research Findings: Research on the analysis of nootropic substances in dietary supplements has demonstrated the utility of UPLC-PDA and LC-QTOF/MS for screening and confirmation. researchgate.netnih.gov These studies highlight the importance of robust analytical methods for quality control and the detection of unauthorized substances. While specific studies on Phenethyl 5-oxoprolinate in these matrices are limited, the methodologies developed for similar compounds provide a strong foundation for future research.

Broader Context: Role of 5 Oxoproline and Its Derivatives in Biochemical Pathways Research

Integration within the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

The gamma-glutamyl cycle is a series of six enzyme-catalyzed reactions that play a crucial role in the synthesis and degradation of glutathione (GSH). taylorandfrancis.com 5-Oxoproline is a key intermediate in this cycle. taylorandfrancis.comresearchgate.net The cycle begins with the transport of amino acids into the cell, facilitated by γ-glutamyl transpeptidase, which transfers the γ-glutamyl moiety of extracellular glutathione to an amino acid, forming a γ-glutamyl amino acid. rupahealth.com This dipeptide is then transported into the cell where γ-glutamyl cyclotransferase acts on it to release the amino acid and form 5-oxoproline. nih.govnih.gov

Glutathione is a vital antioxidant, protecting cells from damage caused by free radicals and participating in the detoxification of foreign compounds. taylorandfrancis.com The synthesis of glutathione from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—is intrinsically linked to the gamma-glutamyl cycle. nih.govtoxicologia.org.ar The 5-oxoproline formed during amino acid transport is converted back to glutamate, which can then be used for glutathione resynthesis. rupahealth.compnas.org

Disruptions in this cycle can lead to significant metabolic consequences. For instance, in conditions of glutathione deficiency, the feedback inhibition on γ-glutamylcysteine synthetase is lost, leading to an overproduction of γ-glutamylcysteine. taylorandfrancis.com This excess intermediate is then converted to 5-oxoproline, and if its production exceeds the capacity of its removal, it can accumulate in tissues and be excreted in the urine, a condition known as 5-oxoprolinuria. taylorandfrancis.comtaylorandfrancis.com This accumulation can lead to high anion gap metabolic acidosis. researchgate.net

Key Enzymes in the Gamma-Glutamyl Cycle

| Enzyme | Function | Reference |

|---|---|---|

| γ-Glutamyl Transpeptidase | Transfers γ-glutamyl moiety from glutathione to amino acids. | rupahealth.com |

| γ-Glutamyl Cyclotransferase | Converts γ-glutamyl amino acids to 5-oxoproline and the amino acid. | nih.govnih.gov |

| 5-Oxoprolinase | Converts 5-oxoproline to glutamate. | pnas.orgnih.gov |

| Glutathione Synthetase | Catalyzes the final step in glutathione synthesis. | taylorandfrancis.com |

| γ-Glutamylcysteine Synthetase | Catalyzes the first step of glutathione synthesis. | taylorandfrancis.com |

Enzymatic Conversion of 5-Oxoproline: The Role of 5-Oxoprolinase

The conversion of 5-oxo-L-proline to L-glutamate is a critical step in the gamma-glutamyl cycle, catalyzed by the enzyme 5-oxoprolinase (OPLAH). pnas.orgnih.gov This reaction is unusual as it requires the energy from the cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) to hydrolyze the internal amide bond of 5-oxoproline. pnas.orgnih.govpnas.org The enzyme requires magnesium (or manganese) and potassium (or ammonium) ions for its activity. pnas.orgnih.gov

The systematic name for this enzyme is 5-oxo-L-proline amidohydrolase (ATP-hydrolysing). wikipedia.org The reaction ensures that the carbon skeleton of the γ-glutamyl group, which is used for amino acid transport, is conserved in the form of glutamate, which can then be reutilized for glutathione synthesis. nih.govpnas.org The equilibrium of this reaction strongly favors the formation of glutamate. pnas.org

Inhibition of 5-oxoprolinase in mouse models has been shown to cause an accumulation of 5-oxoproline in various tissues, including the kidney, liver, brain, and eye, as well as increased excretion in the urine. nih.govpnas.org This accumulation provides evidence for the in vivo function of the gamma-glutamyl cycle and highlights that 5-oxoproline is a significant metabolite. nih.govpnas.org

Metabolic Flux Analysis in Relation to Pyroglutamate (B8496135) Pathways in Research Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgcreative-proteomics.com It often employs stable isotope tracers, such as ¹³C-labeled substrates, to track the flow of atoms through metabolic pathways. wikipedia.orgnih.gov This approach provides a detailed understanding of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. nih.govresearchgate.net

Studies in severely burned adult humans have used L-5-[1-¹³C] oxoproline infusions to evaluate its kinetics. utmb.edu These studies found that burn patients had significantly higher rates of plasma oxoproline clearance and urinary excretion compared to healthy controls, suggesting an alteration in the metabolic flux through this pathway in response to severe metabolic stress. utmb.edu Such analyses are crucial for understanding how metabolic networks respond to perturbations and for identifying potential bottlenecks or dysregulated steps in pathways like glutathione metabolism. wikipedia.orgcreative-proteomics.com

Comparative Biochemical Roles and Metabolic Fates of Related Oxoprolinates

While 5-oxoproline is the most well-known oxoprolinate due to its role in the gamma-glutamyl cycle, other related compounds and their metabolic fates are also of interest in biochemical research. The metabolism of 5-oxoproline itself is highly conserved across different species, from bacteria to mammals, underscoring its fundamental importance. nih.govnih.gov In higher plants, L-5-oxoproline can be converted to glutamate and glutamine, indicating a similar metabolic pathway to that in animals. oup.com

The fate of 5-oxoproline is primarily its conversion to glutamate by 5-oxoprolinase. pnas.orgnih.gov However, under conditions where 5-oxoprolinase is deficient or overwhelmed, 5-oxoproline accumulates, leading to 5-oxoprolinuria. taylorandfrancis.comnih.gov This condition can be a hallmark of inherited metabolic disorders such as 5-oxoprolinase deficiency and glutathione synthetase deficiency. nih.govkarger.com

Transient 5-oxoprolinuria has also been observed in various other conditions not directly related to genetic defects in the gamma-glutamyl cycle. nih.gov These include other inborn errors of metabolism like urea (B33335) cycle defects and tyrosinemia type I, as well as acquired conditions such as paracetamol (acetaminophen) intoxication, use of certain antibiotics, malnutrition, and sepsis. nih.govnih.govnih.gov In these acquired cases, depletion of glutathione stores is often a contributing factor, leading to increased production of 5-oxoproline. taylorandfrancis.comnih.gov This highlights the central role of glutathione homeostasis in preventing the accumulation of this metabolite.

Genetic Factors Influencing 5-Oxoproline Metabolism in Model Systems

Genetic factors play a crucial role in the regulation of 5-oxoproline metabolism, primarily through the genes encoding the enzymes of the gamma-glutamyl cycle. Inborn errors of metabolism affecting this pathway provide clear examples of the consequences of genetic defects on 5-oxoproline levels. mdpi.com

Two primary genetic disorders lead to significant and persistent 5-oxoprolinuria:

Glutathione Synthetase (GSS) Deficiency : This is an autosomal recessive disorder caused by mutations in the GSS gene. taylorandfrancis.commetabolicsupportuk.org A deficiency in this enzyme leads to a block in glutathione synthesis, causing a buildup of its precursor, γ-glutamylcysteine. taylorandfrancis.com This excess γ-glutamylcysteine is converted to 5-oxoproline, which then accumulates. taylorandfrancis.comnih.gov There are two forms: a milder form affecting only erythrocytes and a severe, generalized form that presents with metabolic acidosis, hemolytic anemia, and neurological symptoms. metabolicsupportuk.orgillinois.govidph.state.il.us

5-Oxoprolinase (OPLAH) Deficiency : This is a rare autosomal recessive condition resulting from mutations in the OPLAH gene. karger.comresearchgate.net The reduced activity of 5-oxoprolinase impairs the conversion of 5-oxoproline to glutamate, leading to its accumulation and excretion. karger.com While initially considered a benign biochemical abnormality, some reports have associated it with clinical symptoms such as kidney stones, enterocolitis, and neurological issues. karger.com

Studies in model organisms have been instrumental in understanding the genetic regulation of this pathway. For instance, research on yeast has been used to assess the pathogenicity of missense mutations found in the human OPLAH gene. researchgate.net Furthermore, the discovery of a prokaryotic 5-oxoprolinase system, distinct from the eukaryotic one, in bacteria like E. coli and B. subtilis suggests that mechanisms for dealing with 5-oxoproline are widespread and have evolved independently. nih.gov This prokaryotic system highlights that 5-oxoproline is not just an intermediate in specific metabolic cycles but also a product of spontaneous chemical reactions that cells must manage. nih.gov

Table of Compounds

| Compound Name |

|---|

| 5-Oxo-L-proline |

| 5-Oxoproline |

| Acetaminophen |

| Adenosine diphosphate (ADP) |

| Adenosine triphosphate (ATP) |

| Cysteine |

| Cysteinylglycine |

| Glutamate |

| Glutamine |

| Glutathione (GSH) |

| Glycine |

| L-2-imidazolidone-4-carboxylate |

| L-glutamate |

| Methionine |

| N-acetyl cysteine |

| Paracetamol |

| Phenethyl 5-oxo-L-prolinate |

| Phenethyl 5-oxoprolinate |

| Pyroglutamic acid |

| γ-Glutamyl amino acid |

Future Directions and Research Perspectives for Phenethyl 5 Oxoprolinate

Elucidating Unexplored Biochemical Functions and Interactions

Pyroglutamic acid is a naturally occurring amino acid derivative that plays a role in various biological processes, including the glutathione (B108866) cycle and glutamate (B1630785) storage. wikipedia.org It is formed through the cyclization of glutamic acid or glutamine and is a known metabolite. wikipedia.org Future research should aim to elucidate the specific biochemical functions and interactions of phenethyl 5-oxoprolinate. The introduction of the phenethyl group could significantly alter the parent molecule's properties, such as its lipophilicity, which may influence its distribution and interaction with cellular components.

Key research questions to be addressed include:

Interaction with Enzymes: Does phenethyl 5-oxoprolinate interact with enzymes involved in the glutathione cycle, such as 5-oxoprolinase? wikipedia.org The phenethyl moiety could act as a recognition element for specific enzyme active sites.

Neurological Activity: Given that pyroglutamic acid can act on the brain's cholinergic system and oppose the action of glutamate, it is crucial to investigate whether phenethyl 5-oxoprolinate exhibits similar or novel neurological effects. wikipedia.org

Cellular Uptake and Distribution: How does the phenethyl group affect the transport of the molecule across cell membranes and its subsequent subcellular localization?

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of various 5-oxoproline derivatives has been reported in the literature, providing a basis for the development of advanced synthetic methodologies for complex analogues of phenethyl 5-oxoprolinate. Future synthetic efforts could focus on creating a library of analogues with diverse functionalities to explore structure-activity relationships.

Advanced synthetic strategies could include:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral analogues is crucial, as the stereochemistry of the pyrrolidinone ring can significantly impact biological activity.

Combinatorial Chemistry: Employing combinatorial synthesis approaches would enable the rapid generation of a large number of diverse analogues, facilitating high-throughput screening for desired biological activities.

Functionalization of the Pyrrolidinone Ring and Phenethyl Group: Introducing various substituents on both the pyrrolidinone ring and the aromatic ring of the phenethyl group would allow for the fine-tuning of the molecule's electronic and steric properties.

| Synthetic Approach | Potential Advantages |

| Asymmetric Catalysis | High enantiomeric purity of products. |

| Multi-component Reactions | Increased efficiency and molecular complexity. |

| Flow Chemistry | Improved reaction control and scalability. |

Integration of Phenethyl 5-Oxoprolinate Research with Systems Biology Approaches

To gain a comprehensive understanding of the biological effects of phenethyl 5-oxoprolinate, its study should be integrated with systems biology approaches. drugtargetreview.comnih.gov This would involve a holistic analysis of its impact on cellular networks rather than focusing on a single molecular target.

Systems biology strategies that could be employed include:

Metabolomics: Untargeted and targeted metabolomics studies could identify changes in the cellular metabolome following treatment with phenethyl 5-oxoprolinate, revealing the metabolic pathways it perturbs.

Metabolic Flux Analysis: This technique could be used to quantify the rates of metabolic reactions in the presence of the compound, providing insights into its effects on cellular metabolism. nih.govyoutube.com

Computational Modeling: Developing computational models of relevant biochemical pathways could help predict the effects of phenethyl 5-oxoprolinate and generate testable hypotheses. nih.gov

Exploration of its Utility as a Molecular Probe in Chemical Biology

Phenethyl 5-oxoprolinate could serve as a scaffold for the development of molecular probes to investigate various biological processes. By incorporating reporter groups such as fluorophores or affinity tags, researchers can create tools for imaging, identifying, and isolating cellular targets.

Potential applications as a molecular probe include:

Activity-Based Probes: Designing probes that covalently bind to the active site of specific enzymes could help in identifying novel enzymatic targets of phenethyl 5-oxoprolinate. mdpi.comwikipedia.org

Fluorescent Probes: Attaching a fluorescent dye to the molecule would enable the visualization of its uptake, distribution, and localization within living cells using microscopy techniques.

Affinity Probes: Immobilizing phenethyl 5-oxoprolinate on a solid support would facilitate the isolation and identification of its binding partners from cell lysates.

| Probe Type | Application | Reporter Group Example |

| Fluorescent Probe | Cellular Imaging | BODIPY |

| Affinity Probe | Target Identification | Biotin |

| Photoaffinity Probe | Covalent Target Capture | Phenylazide |

Investigating Enzymatic Pathways for Biotransformation and Degradation

Understanding the metabolic fate of phenethyl 5-oxoprolinate is essential for its potential development as a therapeutic agent or research tool. The ester linkage in the molecule suggests that it is likely susceptible to hydrolysis by esterases, which are ubiquitous in biological systems.

Future research in this area should focus on:

Identification of Metabolizing Enzymes: Identifying the specific esterases or other enzymes responsible for the hydrolysis of phenethyl 5-oxoprolinate into pyroglutamic acid and phenethyl alcohol.

Metabolic Stability Studies: Determining the rate of hydrolysis in various biological matrices, such as plasma and liver microsomes, to assess its metabolic stability.

Characterization of Metabolites: Identifying and quantifying the metabolites formed to understand the complete degradation pathway of the compound. The enzymatic degradation of other esters has been studied and could provide a model for this research. mdpi.com

By pursuing these future directions, the scientific community can unlock the full potential of phenethyl 5-oxoprolinate, leading to a deeper understanding of its biochemical properties and potentially novel applications in chemical biology and beyond.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester bond formation and stereochemistry. Peaks at δ 4.2–4.4 ppm (phenethyl CH) and δ 2.8–3.2 ppm (pyrrolidone ring protons) are diagnostic .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode identifies the molecular ion peak (expected m/z: 222.1 for [M+H]).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm quantify purity (>95% recommended for biological assays).

Advanced Question: How can researchers design a metabolomics study to investigate Phenethyl 5-oxoprolinate’s role in glutathione depletion pathways?

Methodological Answer :

Apply the PICOT framework to structure the study:

- Population : Cell lines (e.g., HeLa) with HPV infection .

- Intervention : Treatment with Phenethyl 5-oxoprolinate at varying concentrations.

- Comparison : Untreated cells or cells treated with glutathione precursors (e.g., N-acetylcysteine).

- Outcome : Quantify intracellular glutathione (via LC-MS/MS) and 5-oxoproline levels (via GC-MS).

- Time : Measure outcomes at 6-, 12-, and 24-hour intervals to capture dynamic changes .

Include controls for ATP depletion and oxidative stress markers (e.g., ROS assays).

Advanced Question: How should contradictory findings about Phenethyl 5-oxoprolinate’s diagnostic utility in HPV infections be resolved?

Methodological Answer :

Contradictions may arise from cohort heterogeneity or analytical variability. Address this via:

- Meta-analysis : Pool data from studies using standardized GC-MS protocols (e.g., retention time alignment for 5-oxoprolinate ).

- Sensitivity/Specificity Validation : Perform ROC analysis on larger cohorts (n > 200) to confirm AUC values >0.9 .

- Mechanistic Confounders : Control for comorbidities (e.g., renal dysfunction) that elevate urinary 5-oxoprolinate independently of HPV .

Advanced Question: What computational strategies are recommended to predict Phenethyl 5-oxoprolinate’s interactions with viral or host proteins?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HPV E6/E7 oncoproteins. Prepare ligand files (e.g., .sdf from PubChem) and validate docking poses via RMSD clustering .

- ADME Prediction : Apply SwissADME to assess bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier permeability.

- Pathway Analysis : Use KEGG or Reactome databases to map interactions with glutathione synthesis enzymes (e.g., γ-glutamyl cyclotransferase) .

Basic Question: How should Phenethyl 5-oxoprolinate be stored to maintain stability in long-term studies?

Q. Methodological Answer :

- Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis.

- Solubility : Dissolve in DMSO (10 mM stock) for cellular assays; avoid aqueous buffers unless used immediately.

- Degradation Monitoring : Perform monthly HPLC checks for hydrolyzed 5-oxoproline (retention time shift from 8.2 to 6.5 minutes under acidic conditions) .

Advanced Question: What validation steps are critical when proposing Phenethyl 5-oxoprolinate as a prognostic biomarker?

Q. Methodological Answer :

- Multi-Cohort Validation : Replicate findings in geographically distinct populations (e.g., compare Puerto Rican cohorts with European or Asian cohorts).

- Longitudinal Design : Track biomarker persistence in HPV+ patients over 2–5 years to correlate with cervical intraepithelial neoplasia (CIN) progression.

- Cross-Method Verification : Compare GC-MS results with ELISA kits (if commercially developed) to rule out technical artifacts .

Advanced Question: How can interdisciplinary approaches enhance mechanistic studies of Phenethyl 5-oxoprolinate in viral pathogenesis?

Q. Methodological Answer :

- Virology-Chemistry Integration : Use CRISPR-edited cell lines (e.g., HPV E6/E7 knockouts) to isolate Phenethyl 5-oxoprolinate’s effects on viral vs. host pathways .

- Metabolomics-Transcriptomics Correlation : Pair LC-MS data with RNA-seq to identify upregulated/downregulated genes in glutathione metabolism (e.g., GCLC, GSS) .

- Clinical-Chemical Collaboration : Partner with diagnostic labs to standardize urinary metabolite quantification across institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.